2-(Trifluoromethyl)pyridine-3,5-diol
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Overview
Description
2-(Trifluoromethyl)pyridine-3,5-diol is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethyl-pyridine as a starting material, followed by a series of chlorination and fluorination reactions . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)pyridine-3,5-diol often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method and the building-block method are commonly employed, depending on the desired target compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield pyridine-3,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-(Trifluoromethyl)pyridine-3,5-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and processes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine-3,5-diol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and hydroxyl groups contribute to its reactivity and ability to form specific interactions with enzymes and receptors . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with different substitution patterns.
5-Chloro-2,3-difluoropyridine: A pyridine derivative with fluorine and chlorine substitutions.
Trifluoromethylpyridine: A simpler compound with only the trifluoromethyl group and no hydroxyl groups.
Uniqueness
2-(Trifluoromethyl)pyridine-3,5-diol is unique due to the presence of both the trifluoromethyl group and two hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUBIWHOYMIAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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